![molecular formula C15H17N5O2 B14971791 7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)
7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields . Another approach involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the triazolopyrimidine scaffold .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing significant cytotoxic activities against various cancer cell lines . Additionally, it has applications in agriculture as an antifungal and herbicidal agent . The versatility of this compound makes it a valuable tool in both biological and chemical research.
Mechanism of Action
The mechanism of action of 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activities
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-11-7-5-4-6-10(11)13-12(14(16)21)9(2)19-15-17-8-18-20(13)15/h4-8,13H,3H2,1-2H3,(H2,16,21)(H,17,18,19) |
InChI Key |
IYOSJCCVIPGLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)N |
Origin of Product |
United States |
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